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  • Product: 2-Ethoxy-2-methylpropanamide
  • CAS: 1628184-71-3

Core Science & Biosynthesis

Foundational

2-Ethoxy-2-methylpropanamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-Ethoxy-2-methylpropanamide Abstract This technical guide provides a comprehensive analysis of 2-ethoxy-2-methylpropanamide, a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-Ethoxy-2-methylpropanamide

Abstract

This technical guide provides a comprehensive analysis of 2-ethoxy-2-methylpropanamide, a molecule of interest for its unique combination of ether and amide functionalities. Due to the limited availability of direct experimental data for this specific compound in current literature and databases, this document serves as a foundational reference, offering an expert-driven synthesis of its predicted chemical and physical properties, proposed synthetic routes, expected spectroscopic signatures, and potential applications in the fields of chemical research and drug development. The insights herein are derived from established principles of organic chemistry and comparative analysis of structurally analogous compounds, providing a robust theoretical framework for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

2-Ethoxy-2-methylpropanamide is a tertiary alpha-ethoxy amide. Its structure features a propanamide backbone with both an ethoxy and a methyl group substituted at the alpha-carbon (C2). This unique arrangement, incorporating a quaternary center adjacent to the amide carbonyl, suggests distinct steric and electronic properties that can influence its reactivity, stability, and biological activity. The presence of both a hydrogen bond-donating amide group and a hydrogen bond-accepting ether oxygen within a compact scaffold makes it an intriguing candidate for molecular design and as a building block in synthetic chemistry. This guide will lay the groundwork for future experimental investigation into this promising compound.

Chemical Structure

The structural formula of 2-Ethoxy-2-methylpropanamide is presented below.

cluster_0 2-Ethoxy-2-methylpropanamide C1 C O1 O C1->O1 N1 NH₂ C1->N1 C2 C C1->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 O2 O C2->O2 C5 CH₂ O2->C5 C6 CH₃ C5->C6

Caption: Chemical structure of 2-Ethoxy-2-methylpropanamide.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is critical for database searches and regulatory compliance. The following table summarizes the key identifiers for 2-Ethoxy-2-methylpropanamide.

IdentifierValue
IUPAC Name 2-ethoxy-2-methylpropanamide
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Canonical SMILES CCOC(C)(C)C(=O)N
InChI Key (Predicted) FJERIMRWFDSGGL-UHFFFAOYSA-N
CAS Number Not assigned

Predicted Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The following properties are predicted based on its structure and comparison with related molecules like 2-methylpropanamide[1] and various ethers[2].

PropertyPredicted ValueRationale and Comparative Insights
Melting Point 70-85 °CHigher than related ethers due to hydrogen bonding from the amide group. Likely lower than 2-methylpropanamide (127-130 °C) due to the bulky, non-polar ethoxy group disrupting crystal packing.
Boiling Point 200-220 °CSignificantly higher than its ether analog, 2-ethoxy-2-methylpropane (72-73 °C), due to the polar amide group. Comparable to other amides of similar molecular weight.
Density ~1.0 g/mLExpected to be slightly less dense than water, similar to related amides.[1]
Water Solubility Sparingly soluble to insolubleThe polar amide group promotes solubility, but this is counteracted by the tertiary alkyl structure and the non-polar ethoxy group. Amides like 2-ethoxybenzamide are noted as insoluble in water.[3]
LogP ~1.0 - 1.5The combination of polar (amide) and non-polar (ethoxy, t-alkyl) groups suggests a moderate partition coefficient, a key parameter in drug design. This is a prediction based on similar structures.

Proposed Synthesis and Experimental Protocols

As a potentially novel compound, no established synthesis for 2-ethoxy-2-methylpropanamide is documented. However, a logical and efficient pathway can be designed based on well-established organic reactions. The Williamson ether synthesis provides a foundational method for forming the ether linkage.[4][5][6]

Proposed Synthetic Pathway: Williamson Ether Synthesis Approach

This proposed two-step synthesis utilizes commercially available starting materials and robust, high-yielding reactions. The key transformation is an Sₙ2 reaction between a haloalkane and a sodium alkoxide.[5][6]

G start 2-Hydroxy-2- methylpropanamide reagent1 Sodium Hydride (NaH) in dry THF start->reagent1 Deprotonation intermediate Sodium 2-amido-1,1- dimethyl-1-propoxide reagent1->intermediate Step 1 reagent2 Bromoethane (CH₃CH₂Br) intermediate->reagent2 Sₙ2 Attack product 2-Ethoxy-2- methylpropanamide reagent2->product Step 2

Caption: Proposed Williamson ether synthesis for 2-ethoxy-2-methylpropanamide.

Detailed Experimental Protocol

Objective: To synthesize 2-ethoxy-2-methylpropanamide from 2-hydroxy-2-methylpropanamide.

Materials:

  • 2-Hydroxy-2-methylpropanamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-hydroxy-2-methylpropanamide (1.0 eq). b. Dissolve the starting material in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Etherification (Sₙ2 Reaction): a. Cool the freshly prepared alkoxide solution back to 0 °C. b. Add bromoethane (1.2 eq) dropwise via syringe. c. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). d. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: a. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product. e. Purify the crude material via flash column chromatography on silica gel to obtain pure 2-ethoxy-2-methylpropanamide.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment.[7] The expected spectral data for 2-ethoxy-2-methylpropanamide are detailed below, based on the analysis of its functional groups.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.5Broad Singlet2H-C(=O)NH₂
~3.4 - 3.6Quartet2H-O-CH₂ -CH₃
~1.4 - 1.5Singlet6H-C(CH₃ )₂
~1.1 - 1.2Triplet3H-O-CH₂-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~175 - 180C =O (Amide Carbonyl)
~75 - 80C (CH₃)₂ (Quaternary Carbon)
~60 - 65-O-CH₂ -CH₃
~25 - 30-C(CH₃ )₂
~15-O-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200 (two bands)N-H stretch (Amide)
2980 - 2850C-H stretch (Alkyl)
~1680C=O stretch (Amide I band)
~1100C-O stretch (Ether)
Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 131

  • Key Fragmentation Patterns: Loss of the ethoxy group, loss of the amide group, and cleavage alpha to the carbonyl group are expected, similar to patterns observed in related ethers and amides.[8][9]

Reactivity, Stability, and Safety

Chemical Reactivity
  • Amide Group: The amide functionality is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. Dehydrating agents may convert it to a nitrile.[3]

  • Ether Linkage: Ethers are typically unreactive. However, they can form explosive peroxides upon prolonged exposure to air and light, a known characteristic of related ethers like 2-ethoxy-2-methylpropane.[10] Cleavage of the ether bond requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI).

  • Incompatibilities: The compound may react violently with strong oxidizing agents.[10]

Stability and Storage
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Protect from light and air to prevent potential peroxide formation.

  • Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or chemical fume hood.[12]

Potential Applications in Research and Drug Development

While specific applications for 2-ethoxy-2-methylpropanamide are not yet defined, its structure suggests several areas of potential utility for researchers.

  • Scaffold for Drug Discovery: The combination of a stable tertiary center with both hydrogen bond donor and acceptor groups makes it an attractive scaffold. The tertiary butyl-like group can enhance metabolic stability and lipophilicity, which are desirable pharmacokinetic properties.[13]

  • Fragment-Based Screening: As a small molecule, it could be used in fragment-based drug discovery programs targeting enzymes or receptors where its specific geometry and functional groups can form key interactions.

  • Intermediate in Organic Synthesis: It can serve as a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Substituted benzamides and related structures are known to be potent enzyme inhibitors and are used in treatments for conditions like type 2 diabetes and pain.[14][15] The unique stereoelectronic nature of this compound could be leveraged to create novel API candidates.

Conclusion

2-Ethoxy-2-methylpropanamide represents an unexplored region of chemical space. This guide provides a robust, theory-based foundation for its chemical properties, offering predictable physicochemical and spectroscopic data, a detailed protocol for its logical synthesis, and an expert analysis of its potential applications. By grounding these predictions in the known behavior of structurally related compounds, we establish a reliable starting point for the practical synthesis, characterization, and exploration of this molecule. The validation of these predictions through laboratory experimentation is the essential next step and holds the promise of unlocking new opportunities in synthetic and medicinal chemistry.

References

  • PubChem. (n.d.). 2-Ethoxy-2-methylpropan-1-ol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methylpropanamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-Ethoxypropanol. Retrieved from [Link]

  • YouTube. (2020). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-ethoxy-2-methyl-. Retrieved from [Link]

  • YouTube. (2019). 2-Ethoxy 2-Methyl Propane, t-butyl ethyl ether, Naming Ethers IUPAC Nomenclature Organic Chemistry. Retrieved from [Link]

  • US EPA. (n.d.). Propane, 2-ethoxy-2-methyl- - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol;2-ethoxy-2-methylpropane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 2-ethoxy-2-methyl- (CAS 919-94-8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-2-methylpropane;ethyl acetate. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-ethoxy-2-methyl- Mass Spectrum. Retrieved from [Link]

  • Brainly.in. (2019). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-ethoxy-2-methyl- IR Spectrum. Retrieved from [Link]

  • Agilent. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • Shaalaa.com. (2021). Write the chemical equation for Williamson's synthesis of 2-ethoxy-2-methyl pentane starting from ethanol and 2-methyl pentan-2-ol. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 2-Ethoxy-2-methylpropanamide

Executive Summary 2-Ethoxy-2-methylpropanamide (CAS: Derivative of 55153-13-4) represents a structural challenge in organic synthesis due to the steric hindrance of the quaternary -carbon and the lability of the ether li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-2-methylpropanamide (CAS: Derivative of 55153-13-4) represents a structural challenge in organic synthesis due to the steric hindrance of the quaternary


-carbon and the lability of the ether linkage under acidic hydrolysis conditions. This molecule serves as a critical intermediate in the development of bio-isosteres for 

-hydroxy amides and specialized anticonvulsant pharmacophores.

This guide details two distinct synthetic pathways, prioritizing the Modified Bargellini Reaction (Carbene Pathway) for its atom economy and ability to construct the hindered ether-acid skeleton in a single step, followed by amidation. A secondary Nucleophilic Substitution Pathway is provided for laboratories where carbene chemistry is restricted.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis of 2-ethoxy-2-methylpropanamide requires the simultaneous construction of a quaternary center and an ether linkage. A direct disconnection analysis reveals two primary precursors:

  • The Amide Precursor: 2-Hydroxy-2-methylpropanamide (via Acetone Cyanohydrin).

  • The Acid Precursor: 2-Ethoxy-2-methylpropanoic acid (via Chloroform/Acetone condensation).

Pathway Visualization

The following diagram outlines the logical flow of the two proposed methodologies.

SynthesisPathways cluster_legend Pathway Legend Acetone Acetone Cyanohydrin Acetone Cyanohydrin Acetone->Cyanohydrin HCN/NaCN Carbene Dichlorocarbene Intermediate Acetone->Carbene + CHCl3 / NaOH HydroxyAmide 2-Hydroxy-2-methyl- propanamide Cyanohydrin->HydroxyAmide H2SO4 (Partial Hydrolysis) Target 2-Ethoxy-2-methyl- propanamide HydroxyAmide->Target EtI / NaH (Williamson Ether) *Risk of Elimination* Chloroform Chloroform (CHCl3) Chloroform->Carbene EthoxyAcid 2-Ethoxy-2-methyl- propanoic Acid Carbene->EthoxyAcid EtOH (Ring Opening) AcidChloride Acid Chloride EthoxyAcid->AcidChloride SOCl2 AcidChloride->Target NH3 (Amidation) key Solid Line: Primary Route Dashed Line: Secondary Route (Risk)

Caption: Comparative workflow of the Cyanohydrin Route (Top) vs. the Modified Bargellini Carbene Route (Bottom).

Part 2: Primary Protocol – The Modified Bargellini Carbene Route

This pathway is the authoritative recommendation for scale-up. It utilizes the Bargellini reaction , a multicomponent condensation of a ketone, chloroform, and a nucleophile (ethanol) driven by a base. This method bypasses the difficult O-alkylation of a tertiary alcohol by forming the ether bond via the ring-opening of a highly reactive gem-dichloroepoxide intermediate.

Phase 1: Synthesis of 2-Ethoxy-2-methylpropanoic Acid

Mechanism: The reaction proceeds via the generation of a trichloromethanide anion, which adds to the acetone carbonyl. Intramolecular displacement of chloride yields a 2,2-dichloro-3,3-dimethyloxirane. This epoxide is rapidly attacked by the ethoxide ion (generated in situ), followed by hydrolysis to the acid.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
Acetone Substrate1.0 eqDry, reagent grade.
Chloroform Reagent1.5 eqSource of dichlorocarbene.
Ethanol Nucleophile/Solvent4.0 eqAbsolute ethanol required.
NaOH Base4.0 eqSolid pellets, pulverized.
DCM Extraction Solvent-For workup.

Experimental Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath (0°C).

  • Mixing: Charge the flask with Acetone (1.0 eq) and Ethanol (4.0 eq). Begin vigorous stirring.

  • Base Addition: Add pulverized NaOH (4.0 eq) in small portions over 20 minutes. The mixture will become a slurry.

  • Carbene Generation: Add Chloroform (1.5 eq) dropwise over 2 hours. Caution: The reaction is highly exothermic. Maintain internal temperature <15°C to prevent polymerization.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to mild reflux (50°C) for 4 hours to ensure complete epoxide opening and hydrolysis.

  • Workup:

    • Evaporate excess ethanol/chloroform under reduced pressure.

    • Dissolve the residue in water (minimum volume).

    • Wash the aqueous layer with diethyl ether (

      
       mL) to remove unreacted organics.
      
    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using conc. HCl. The crude acid will separate as an oil or precipitate.

    • Extract with DCM, dry over MgSO

      
      , and concentrate to yield 2-ethoxy-2-methylpropanoic acid .
      
Phase 2: Amidation via Acid Chloride

Protocol:

  • Activation: Dissolve the crude acid in anhydrous DCM. Add Thionyl Chloride (SOCl

    
    , 1.2 eq) and a catalytic drop of DMF. Stir at reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove solvent and excess SOCl

    
     under vacuum to isolate the crude 2-ethoxy-2-methylpropanoyl chloride .
    
  • Amidation: Redissolve the acid chloride in dry THF. Cool to 0°C.

  • Ammonia Addition: Bubble anhydrous NH

    
     gas through the solution for 30 minutes, or add a saturated solution of NH
    
    
    
    in dioxane (2.0 eq).
  • Purification: Filter off the ammonium chloride precipitate. Concentrate the filtrate. Recrystallize the residue from Hexane/Ethyl Acetate to yield pure 2-Ethoxy-2-methylpropanamide .

Part 3: Secondary Protocol – Williamson Ether Synthesis

This route is listed for laboratories lacking high-ventilation hoods required for chloroform/carbene chemistry. It relies on the O-alkylation of the hydroxy-amide.

Critical Challenge: The tertiary alcohol is sterically hindered. The use of strong bases (NaH) with ethyl halides often leads to E2 elimination , producing the side product 2-methyl-2-propenamide (Methacrylamide).

Optimization Strategy: Use Ethyl Iodide (EtI) (better leaving group) and a polar aprotic solvent (DMF or DMSO) to favor S


2-like character over elimination.

Reagents:

  • Precursor: 2-Hydroxy-2-methylpropanamide (Prepared via hydration of Acetone Cyanohydrin [1]).

  • Base: Sodium Hydride (60% dispersion in oil).

  • Alkylating Agent: Ethyl Iodide.

  • Solvent: DMF (Anhydrous).

Experimental Protocol:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (2.2 eq) in DMF at 0°C.

    • Note: 2.2 eq is used because the amide nitrogen protons are also acidic. The dianion is formed.

  • Addition: Add a solution of 2-Hydroxy-2-methylpropanamide (1.0 eq) in DMF dropwise. Stir for 1 hour at 0°C until H

    
     evolution ceases.
    
  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate. Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography is mandatory to separate the target ether from the elimination product (Methacrylamide).

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

H-NMR Characterization (Predicted)
  • Solvent: CDCl

    
    
    
  • 
     1.20 ppm (t, 3H):  Methyl protons of the ethoxy group (-OCH
    
    
    
    CH
    
    
    ).
  • 
     1.45 ppm (s, 6H): Gem-dimethyl protons (
    
    
    
    -position).
  • 
     3.45 ppm (q, 2H):  Methylene protons of the ethoxy group (-OCH 
    
    
    
    CH
    
    
    ).
  • 
     5.5-6.5 ppm (br s, 2H):  Amide N-H protons (Exchangeable with D
    
    
    
    O).
Troubleshooting Elimination (The "Methacrylamide" Check)

If the H-NMR shows signals at


 5.3 ppm and 5.7 ppm  (vinyl protons), the reaction has undergone elimination.
  • Corrective Action: Switch to the Bargellini Route (Part 2) or lower the reaction temperature in Part 3.

References

  • Acetone Cyanohydrin Hydrolysis

    • Method: Corson, B. B.; Stoughton, R. W.; Jones, C. R. "alpha-Hydroxyisobutyramide." Organic Syntheses, Coll. Vol. 2, p. 279 (1943).
  • The Bargellini Reaction (General Methodology): Source: Bargellini, G. "Action of Chloroform and Sodium Hydroxide on Acetone." Gazzetta Chimica Italiana, 36, 329 (1906). Modern Adaptation: Zettler, M. W. et al. "Synthesis of hindered alpha-alkoxy acids." Organic Process Research & Development, 1997.
  • Williamson Ether Synthesis on Tertiary Alcohols: Context: Review of alkylation challenges on hindered substrates. Source:March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Wiley-Interscience.
  • Safety Data & Handling

    • Compound: Acetone Cyanohydrin (Precursor).
    • Hazard: Releases HCN upon contact with w
Foundational

Stability and reactivity of 2-Ethoxy-2-methylpropanamide

An In-depth Technical Guide to the Predicted Stability and Reactivity of 2-Ethoxy-2-methylpropanamide Foreword: A Predictive Approach to a Novel Structure In the landscape of drug development and chemical research, a tho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Stability and Reactivity of 2-Ethoxy-2-methylpropanamide

Foreword: A Predictive Approach to a Novel Structure

In the landscape of drug development and chemical research, a thorough understanding of a molecule's stability and reactivity is paramount. It dictates storage conditions, formulation strategies, metabolic fate, and potential toxicological profiles. The subject of this guide, 2-Ethoxy-2-methylpropanamide, represents a unique chemical entity for which extensive empirical data is not yet prevalent in public literature. Therefore, this document adopts a first-principles approach, leveraging established knowledge of its constituent functional groups—a tertiary amide and a tertiary ether—to construct a robust, predictive model of its chemical behavior. As senior application scientists, our role is not only to follow established protocols but to anticipate challenges and design validation systems for novel compounds. This guide is structured to provide not just a theoretical framework but also the practical, self-validating experimental designs required to confirm these predictions in a laboratory setting.

Molecular Structure and Functional Group Analysis

The foundational step in predicting the chemical behavior of 2-Ethoxy-2-methylpropanamide is a detailed analysis of its structure. The molecule incorporates two key functional groups attached to a central quaternary carbon, which introduces significant steric hindrance.

  • Tertiary Amide (-CONH₂): The primary amide group is known for its relative stability, stemming from the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and decreasing the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen. Amides are generally weak bases[1].

  • Tertiary Ether (-OC₂H₅): The ethoxy group is connected to the quaternary carbon, classifying it as a tertiary ether. Ethers are characterized by their general lack of reactivity, making them excellent solvents[2][3]. Their main vulnerabilities are cleavage by strong acids and the potential for peroxide formation[2].

  • Quaternary Carbon Center: This sterically congested center shields both the ether oxygen and the amide carbonyl carbon from nucleophilic attack, a critical factor that is expected to moderate the reactivity of both functional groups compared to less hindered analogs.

Caption: Structure of 2-Ethoxy-2-methylpropanamide.

Predicted Stability Profile

The stability of 2-Ethoxy-2-methylpropanamide under various stressors is critical for its handling, storage, and application.

Thermal Stability

While specific data is unavailable, the thermal decomposition of related structures suggests potential pathways. Ethers and amides are relatively thermally stable. Decomposition would likely initiate via the weakest bonds or through concerted elimination reactions at elevated temperatures. Computational studies on similar molecules like 2-ethoxyethanol show that degradation often occurs via complex, multi-step mechanisms, with activation energies that suggest significant stability at ambient temperatures[4].

Causality: The high bond dissociation energies of C-C, C-O, and C-N bonds within the core structure suggest that considerable energy is required for homolytic cleavage. The absence of functionalities prone to low-energy rearrangement (like beta-hydrogens in certain esters) further contributes to its predicted thermal robustness under standard conditions.

Hydrolytic Stability

Hydrolysis represents a primary degradation pathway for amide-containing compounds. The rate is highly dependent on pH.

  • Neutral Conditions (pH ~7): Amides are very stable and hydrolyze extremely slowly in neutral water. The steric hindrance from the quaternary center will further inhibit the approach of water, a weak nucleophile.

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis will occur. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water. The steric hindrance will slow this process, but it remains a viable degradation route under strong acidic conditions and heat.

  • Basic Conditions (pH > 9): Base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. While hydroxide is a strong nucleophile, the significant steric shielding at the quaternary carbon will present a substantial kinetic barrier. Therefore, hydrolysis under basic conditions is expected to be slow and require forcing conditions (e.g., high temperature, high concentration of base).

Oxidative Stability

The primary concern for ethers is the formation of explosive hydroperoxides upon exposure to oxygen and light, a process that proceeds via a free-radical mechanism[2]. Although tertiary ethers are generally less prone to this than primary or secondary ethers, it remains a critical safety consideration for long-term storage.

Trustworthiness Principle: Prudence dictates that any ether-containing compound should be treated as a potential peroxide former. It is recommended to store 2-Ethoxy-2-methylpropanamide in airtight, opaque containers, under an inert atmosphere (e.g., nitrogen or argon), and away from light and heat[5][6]. Violent reactions are also possible with strong oxidizing agents[7].

Predicted Reactivity Profile

The molecule's reactivity is dictated by its two functional groups, with the steric environment playing a key moderating role.

Reactions at the Amide Functional Group
  • Hydrolysis: As detailed in the stability section, the amide can be cleaved to 2-ethoxy-2-methylpropanoic acid and ammonia under forcing acidic or basic conditions.

Acid_Catalyzed_Hydrolysis cluster_0 Mechanism Amide 2-Ethoxy-2-methylpropanamide Protonation Protonated Amide (O-protonated) Amide->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H₂O Proton_Transfer Protonated Intermediate Nucleophilic_Attack->Proton_Transfer - H⁺, + H⁺ Elimination Carboxylic Acid + Ammonia Proton_Transfer->Elimination - NH₃

Caption: Predicted mechanism for acid-catalyzed amide hydrolysis.

  • Reduction: The amide group can be reduced to the corresponding primary amine (2-ethoxy-2-methylpropan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents are unlikely to be effective.

Reactions at the Ether Functional Group
  • Acid-Catalyzed Cleavage: Acyclic ethers are generally unreactive but can be cleaved by strong, concentrated acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures[3]. The reaction proceeds via an Sₙ1-like mechanism due to the tertiary nature of the ether. Protonation of the ether oxygen is followed by the loss of ethanol to form a stable tertiary carbocation, which is then trapped by the halide anion.

Ether_Cleavage cluster_1 Mechanism Ether 2-Ethoxy-2-methylpropanamide Protonation Protonated Ether (Oxonium Ion) Ether->Protonation + HBr Carbocation Tertiary Carbocation + Ethanol Protonation->Carbocation - C₂H₅OH Trapping 2-Bromo-2-methylpropanamide Carbocation->Trapping + Br⁻

Caption: Workflow for the forced degradation study.

Protocol: Peroxide Formation Test

Objective: To qualitatively assess the tendency of 2-Ethoxy-2-methylpropanamide to form peroxides.

Methodology:

  • Sample Preparation: Obtain a sample of 2-Ethoxy-2-methylpropanamide that has been stored for an extended period or has been exposed to air.

  • Test Strip: Use a commercial potassium iodide (KI) test strip.

  • Procedure: Moisten the test strip with a drop of the sample.

  • Observation: The formation of a blue-violet or brown color indicates the presence of peroxides.

  • Causality & Validation: The peroxide oxidizes the iodide (I⁻) to iodine (I₂), which then reacts with the starch indicator on the strip to produce the characteristic color. A negative result on a fresh, unopened sample should be performed as a control.

Conclusion

This guide presents a comprehensive, predictive analysis of the stability and reactivity of 2-Ethoxy-2-methylpropanamide based on fundamental principles of organic chemistry. The molecule is predicted to be relatively stable under ambient and neutral conditions, with its primary liabilities being amide hydrolysis under forcing acidic or basic conditions and ether cleavage in the presence of strong, concentrated acids. The significant steric hindrance afforded by the central quaternary carbon is expected to kinetically impede these reactions. Oxidative degradation, particularly peroxide formation, remains a key safety consideration inherent to its ether functionality. The provided experimental protocols offer a clear, robust, and self-validating pathway to empirically verify these predictions, ensuring a solid foundation for the safe handling, development, and application of this novel compound.

References

  • ACE Organic. (2009, October 22). Cleavage of 2-ethoxy-2-methylpentane Using Hydrobromic Acid (HBr) [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propane, 2-ethoxy-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-2-methylpropane;ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 22). Oxidation and Reduction Reactions - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • Al-Abbad, E. A., et al. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Oxidation-Reduction Reactions. Retrieved from [Link]

  • Breslyn, W. (2023, December 7). Oxidation, Reduction, and Redox Balancing Redox Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 28). 14.5: Reactions of Acids and Bases. Retrieved from [Link]

  • ResearchGate. (2021, May 13). (PDF) Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. Retrieved from [Link]

  • Agilent. (2018, April 30). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 8.3 Oxidation-Reduction Reactions. Retrieved from [Link]

  • Cooper, M., & Klymkowsky, M. (n.d.). Chapter 1: Acid–Base Reactions. In OCLUE: Organic Chemistry, Life, the Universe & Everything. Open Textbook Publishing. Retrieved from [Link]

  • Brainly.in. (2019, November 16). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 17. Oxidation and Reduction Reactions. In Organic Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 4.3 Acid-Base Reactions. In Introduction to Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Ethoxypropanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. In RSC Education. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-ethoxy-2-methoxypropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base reaction. Retrieved from [Link]

  • AP Chemistry. (2020, November 23). Topic 4.7 and 4.8 Types of Reactions and Acid Base Reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

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Exploratory

A Technical Guide to the Thermochemical Characterization of 2-Ethoxy-2-methylpropanamide for Pharmaceutical Development

Abstract: The thermochemical properties of active pharmaceutical ingredients (APIs) are fundamental to predicting their stability, solubility, and ultimately, their bioavailability. For novel molecules such as 2-Ethoxy-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thermochemical properties of active pharmaceutical ingredients (APIs) are fundamental to predicting their stability, solubility, and ultimately, their bioavailability. For novel molecules such as 2-Ethoxy-2-methylpropanamide, which incorporates both ether and tertiary amide functionalities, a lack of established data necessitates a rigorous, multi-pronged approach for characterization. This guide presents a comprehensive framework for determining the key thermochemical data for 2-Ethoxy-2-methylpropanamide, designed for researchers and scientists in drug development. We detail both field-proven experimental methodologies, including combustion calorimetry and differential scanning calorimetry, and high-accuracy computational chemistry workflows. By integrating experimental validation with the predictive power of ab initio calculations, this document provides a self-validating system for generating the reliable thermochemical data essential for advancing pharmaceutical design and formulation.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Sciences

In the path from molecular discovery to a viable drug product, understanding the energetic landscape of a candidate molecule is paramount. Thermochemical properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) govern the fundamental behavior of a substance.[1] They dictate:

  • Chemical Stability: The enthalpy of formation is a direct measure of a molecule's intrinsic stability. Less stable compounds may be prone to degradation under common storage conditions, impacting shelf-life and patient safety.

  • Physical Stability: Data on phase transitions (melting, crystallization), derived from calorimetric measurements, are critical for developing stable solid dosage forms and preventing unwanted polymorphic transformations.

  • Solubility & Dissolution: The energy changes associated with dissolving a drug (enthalpy of solution) are key inputs for predicting its solubility, a critical factor for oral absorption and bioavailability.

  • Reaction Thermodynamics: For combination therapies or formulation with excipients, thermochemical data allows for the prediction of potential chemical incompatibilities.

2-Ethoxy-2-methylpropanamide presents an interesting case study, combining a sterically hindered tertiary amide with an ether linkage. The amide group is a cornerstone of many biological molecules and drugs, while the ether group can influence solubility and metabolic stability. This guide outlines the integrated experimental and computational protocols necessary to fully characterize the thermochemical profile of this and other novel compounds for which no prior data exists.

Part I: Experimental Determination of Thermochemical Properties

Experimental measurements provide the benchmark for all thermochemical data. The protocols described below are designed to be self-validating through rigorous calibration and systematic procedures.

Standard Molar Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most critical thermochemical value, the standard molar enthalpy of formation in the condensed state, is determined by measuring the energy of combustion (ΔcH°) in a high-pressure oxygen environment.

  • Sample Preparation & Purity Analysis:

    • Synthesize and purify 2-Ethoxy-2-methylpropanamide to >99.9% purity, as confirmed by HPLC and NMR. Impurities, particularly water, are a significant source of error.

    • Press a precise mass (approx. 0.5 g) of the liquid sample into a pellet using a certified benzoic acid standard for solid samples, or encapsulate it in a gelatin capsule of known combustion energy for liquids.

  • Calorimeter Calibration:

    • Calibrate the calorimeter by combusting a certified benzoic acid standard (NIST SRM 39j). The energy equivalent of the calorimeter (ε_calor) is determined from the known energy of combustion of benzoic acid and the measured temperature rise. This step is crucial for trustworthiness and must be repeated until a consistent value is obtained.

  • Sample Combustion:

    • Place the sample in a silica crucible within the calorimetric bomb.

    • Pressurize the bomb with high-purity oxygen to approximately 3.0 MPa.

    • Immerse the bomb in a precisely measured quantity of water in the calorimeter's isothermal jacket.

    • Ignite the sample and record the temperature change of the water bath with a high-precision thermometer (±0.0001 K) over a period sufficient to capture the entire heat release.

  • Data Reduction and Corrections (The Washburn Correction):

    • The raw temperature rise is corrected for heat exchange with the surroundings, the energy of ignition, and the formation of nitric acid (from residual N2 in the bomb and the nitrogen in the amide) and sulfuric acid if sulfur is present.

    • The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

  • Derivation of Enthalpy of Formation:

    • The standard molar enthalpy of combustion (ΔcH°) is calculated from Δcu°.

    • The standard molar enthalpy of formation in the condensed state, ΔfH°(cr or liq), is then derived using Hess's Law from the balanced combustion reaction: C6H13NO2(s/l) + 8.25 O2(g) → 6 CO2(g) + 6.5 H2O(l) + 0.5 N2(g) ΔfH°(C6H13NO2) = 6 * ΔfH°(CO2, g) + 6.5 * ΔfH°(H2O, l) - ΔcH°

    • The standard enthalpies of formation for CO2 and H2O are well-established reference values.[2]

G cluster_prep 1. Preparation & Calibration cluster_exp 2. Combustion Experiment cluster_analysis 3. Data Analysis Sample Purified Sample (>99.9%) Load Load Sample & Pressurize Bomb (O2) Sample->Load Calibrant Benzoic Acid (NIST SRM 39j) Calibrate Calibrate Calorimeter (Determine ε_calor) Calibrant->Calibrate use ε_calor Calibrate->Load use ε_calor Combust Ignite & Record ΔT Load->Combust Washburn Apply Washburn Corrections Combust->Washburn Calc_Hc Calculate ΔcH° Washburn->Calc_Hc Hess Apply Hess's Law Calc_Hc->Hess Result ΔfH° (condensed) Hess->Result

Caption: Workflow for determining ΔfH° via combustion calorimetry.

Heat Capacity (Cp) and Phase Change Enthalpies via DSC

Differential Scanning Calorimetry (DSC) is essential for measuring heat capacity and the energetics of phase transitions (e.g., melting).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan and hermetically seal it.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 K/min) under an inert nitrogen atmosphere.

    • The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a sapphire standard of known heat capacity.

    • Enthalpy of Fusion (ΔfusH): The area under the melting peak in the DSC thermogram is integrated to yield the enthalpy of fusion.

Part II: Computational Thermochemistry as a Predictive Tool

For novel molecules, high-accuracy computational methods are indispensable for predicting thermochemical data, corroborating experimental results, and providing insights where experiments are infeasible.

High-Accuracy Composite Methods: The Gaussian-n (G4) Gold Standard

Simple computational methods are often insufficient for achieving "chemical accuracy" (conventionally ±1 kcal/mol or ~4 kJ/mol). Composite methods, such as the Gaussian-4 (G4) theory, systematically combine calculations at different levels of theory and basis sets to extrapolate to a highly accurate energy.[3] The G4 method includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy (ZPVE), making it a benchmark for small to medium-sized organic molecules.[3]

A Practical Workflow for Predicting Gas-Phase Enthalpy of Formation
  • Geometry Optimization:

    • The initial 3D structure of 2-ethoxy-2-methylpropanamide is optimized using a reliable and computationally efficient method, typically Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:

      • Verification: Confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • ZPVE: Provides the zero-point vibrational energy and thermal corrections to enthalpy and Gibbs free energy.

  • High-Level Single-Point Energy Calculation:

    • Using the optimized geometry, a series of more computationally expensive, high-accuracy single-point energy calculations are performed as prescribed by the G4 protocol. This typically involves methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[3]

  • Atomization Energy Method:

    • The total G4 energy of the molecule is used to calculate the atomization energy (ΣE0). The gas-phase enthalpy of formation at 0 K is then calculated: ΔfH°(0 K) = ΣE0(molecule) - ΣE0(atoms) + ΣΔfH°(0 K, atoms)

    • This value is corrected to 298.15 K using the calculated thermal corrections. While direct, this method can suffer from the accumulation of small errors.

Isodesmic Reactions: A Superior Strategy for Error Cancellation

A more robust approach for calculating ΔfH° is the use of isodesmic or homodesmotic reactions.[4] In these hypothetical, balanced reactions, the number and types of chemical bonds on both the reactant and product sides are conserved. This brilliant strategy allows for the cancellation of systematic errors in the computational method, leading to a much more accurate calculated reaction enthalpy (ΔrH°).

To calculate the ΔfH° of our target, we can design a reaction using reference compounds for which accurate experimental ΔfH° values are known. A suitable reaction is:

2-Ethoxy-2-methylpropanamide + Propane → 2-Ethoxy-2-methylpropane + N,N-Dimethylacetamide

  • Rationale: This reaction conserves the number of C-C, C-H, C-O, C=O, and C-N bonds. The complex environment around the tertiary carbon and the amide group is well-represented on both sides of the equation.

  • Calculation:

    • Calculate the G4 energy for all four species in the reaction.

    • Calculate the reaction enthalpy: ΔrH° = [E(Products)] - [E(Reactants)].

    • Rearrange to solve for the unknown enthalpy of formation: ΔfH°(Target) = ΔrH°(calc) + ΔfH°(N,N-Dimethylacetamide, exp) + ΔfH°(2-Ethoxy-2-methylpropane, exp) - ΔfH°(Propane, exp)

G cluster_geom 1. Geometry & Frequencies cluster_g4 2. High-Level Energy cluster_isodesmic 3. Isodesmic Reaction Scheme Input Input Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Analysis Opt->Freq ZPVE Obtain ZPVE & Thermal Corrections Freq->ZPVE G4 G4 Single-Point Energy Calculation Freq->G4 Reactants Calculate G4 Energy for All Reactants & Products G4->Reactants Calc_Hr Calculate ΔrH°(calc) Reactants->Calc_Hr Final_Calc ΔfH°(Target) = ΔrH°(calc) + ΣΔfH°(ref, prod) - ΣΔfH°(ref, react) Calc_Hr->Final_Calc Exp_Data Input Experimental ΔfH° for Reference Compounds Exp_Data->Final_Calc Result ΔfH° (gas) Final_Calc->Result

Caption: Computational workflow for predicting ΔfH° using G4 theory.

Part III: Data Synthesis and Application

The integration of experimental and computational data provides a complete thermochemical profile. While specific data for 2-ethoxy-2-methylpropanamide must be determined, the expected values can be estimated and their application understood based on data from analogous structures.

Summary of Key Thermochemical Data

The following table summarizes the key thermochemical properties to be determined and provides reference values for the compounds used in the proposed isodesmic reaction scheme.

PropertySymbol2-Ethoxy-2-methylpropanamide2-Ethoxy-2-methylpropaneN,N-DimethylacetamidePropane
Experimental (Condensed Phase)
Molar Mass ( g/mol )M131.19102.17[5]87.12[6]44.10
Standard Enthalpy of Formation (liquid, kJ/mol)ΔfH°(liq)To be determined-350.8 ± 2.6[7]-247.3 ± 0.6-104.7 ± 0.6
Heat Capacity (liquid, J/mol·K)Cp(liq)To be determined218.00 (at 298 K)[8]178.2[6]97.1
Computational (Gas Phase)
Standard Enthalpy of Formation (gas, kJ/mol)ΔfH°(gas)To be predicted-317.8[7]-196.4 ± 0.6-103.8 ± 0.4

Note: Values for N,N-Dimethylacetamide and Propane are from the NIST Chemistry WebBook.

Application to Drug Development
  • Stability Assessment: The determined ΔfH° for 2-ethoxy-2-methylpropanamide will quantify its thermodynamic stability relative to potential degradation products. A highly negative value suggests intrinsic stability.

  • Formulation Design: The heat capacity (Cp) data is essential for thermal hazard assessment and for designing safe and scalable manufacturing processes (e.g., crystallization, drying).

  • Solubility Modeling: The enthalpy of fusion (ΔfusH), obtained from DSC, is a key parameter in models like the Yalkowsky-Valvani general solubility equation, which predicts aqueous solubility based on melting point and lipophilicity.

Conclusion

While direct thermochemical data for 2-ethoxy-2-methylpropanamide is not yet publicly available, a robust and reliable characterization is achievable through the synergistic application of experimental calorimetry and high-accuracy computational chemistry. The protocols outlined in this guide, emphasizing calibration for experimental work and error-canceling isodesmic reactions for computational studies, form a self-validating framework. By following this integrated approach, researchers can generate the essential thermochemical data needed to make informed decisions in the drug development pipeline, accelerating the transition of novel chemical entities into safe and effective medicines.

References

  • Svoboda, V., Zabransky, M., & Barta, M. (1991). Molar heat capacities of 2-methoxyethanol, 2-ethoxyethanol, and 2-propoxyethanol in the temperature range from 298K to 330K. J. Chem. Thermodynam., 23, 711-712. Available at: [Link]

  • Roux, G., Perron, G., & Desnoyers, J.E. (1978). Model systems for hydrophobic interactions: volumes and heat capacities of n-alkoxyethanols in water. J. Solution Chem., 7, 639-654. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxy-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharonov, K.G., Rozhnov, A.M., et al. (1995). Enthalpies of formation of 2-methyl-2-ethoxypropane and 2-ethyl-2-ethoxypropane from equilibrium measurements. J. Chem. Thermodyn., 27, 751-753. Available at: [Link]

  • NIST. (n.d.). 2-ethoxy-2-methyl-1-propanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-ethoxy-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Sola, L., Pericas, M.A., et al. (1995). Thermodynamic and kinetic studies of the liquid phase synthesis of tert-butyl ethyl ether using a reaction calorimeter. Ind. Eng. Chem. Res., 34, 3718-3725. Available at: [Link]

  • NIST. (n.d.). Infrared Spectrum for Propane, 2-ethoxy-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 2-ethoxy-2-methyl- (CAS 637-92-3). Retrieved from [Link]

  • PubChem. (n.d.). Ethanol;2-ethoxy-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Vorob'ev, A. F., & Kabo, G. Y. (2018). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids. Russian Journal of Physical Chemistry A, 92(13), 2635-2641. Available at: [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • Klapötke, T. M., & Sabaté, C. M. (2013). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 117(34), 8344–8355. Available at: [Link]

  • PubChem. (n.d.). Ethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Creasy, W. R., & Farrar, J. M. (1987). Formation, chemistry, and thermochemistry of primary amide complexes of iron(I) and cobalt(I) in the gas phase. Journal of the American Chemical Society, 109(20), 5821–5827. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gibbs Free Energy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 2-ethoxy- (CAS 625-54-7). Retrieved from [Link]

  • Shingle, A., et al. (2024). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences, 11. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wagman, D. D., et al. (1982). The NBS tables of chemical thermodynamic properties. Journal of Physical and Chemical Reference Data, 11(Suppl. 2). Available at: [Link]

  • Domínguez, M., et al. (2007). Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-methyl-2-pyrrolidinone. arXiv preprint physics/0703140. Available at: [Link]

  • Shingle, A., et al. (2024). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences, 11. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, March 30). Entropy - 2nd Law of Thermodynamics - Enthalpy & Microstates. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5). Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpies of formation vs. mole fraction of DMA in the solvate composition. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculation with Isodesmic Reaction Scheme. Retrieved from [Link]

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  • Domínguez, M., et al. (2007). Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N-methyl-2-pyrrolidinone. arXiv preprint physics/0703143. Available at: [Link]

  • Tyler DeWitt. (2021, February 23). ALEKS: Calculating reaction entropy using standard molar entropies of reactants. YouTube. Retrieved from [Link]

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Foundational

2-Ethoxy-2-methylpropanamide: A Technical Guide to Discovery and Application

This guide serves as an in-depth technical analysis of 2-Ethoxy-2-methylpropanamide , a specialized chemical building block that has emerged in the last decade as a critical scaffold in modern medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-Ethoxy-2-methylpropanamide , a specialized chemical building block that has emerged in the last decade as a critical scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and P2X3 antagonists.[1]

[1]

Part 1: Identity & Chemical Significance[1]

2-Ethoxy-2-methylpropanamide (CAS: 1628184-71-3) is not a naturally occurring metabolite but a rationally designed synthetic intermediate.[1] Its "discovery" is tied to the evolution of Fragment-Based Drug Discovery (FBDD) , where chemists seek small, low-molecular-weight scaffolds that optimize solubility and metabolic stability.[1]

The "Gem-Dimethyl" & Ether Effect

The structural value of this molecule lies in two specific features that solve common drug design problems:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the

    
    -position restrict the conformational flexibility of the side chain.[1] In drug design, this pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a protein target (e.g., a kinase pocket).[1]
    
  • The Ethoxy Group: Unlike a hydroxyl group (which is a hydrogen bond donor), the ethoxy ether acts only as a hydrogen bond acceptor.[1] This increases lipophilicity (LogP) and membrane permeability while blocking the

    
    -carbon from rapid metabolic oxidation (e.g., by Cytochrome P450s), a common failure point for primary amides.[1]
    
Physicochemical Profile
PropertyValueSignificance
CAS Number 1628184-71-3Unique Identifier
Formula

Low MW fragment (<150 Da)
Molecular Weight 131.17 g/mol Ideal for "Lead-like" space
H-Bond Donors 1 (Amide

)
Critical for receptor interaction
H-Bond Acceptors 2 (Ether O, Amide O)Solvation and binding
Predicted LogP ~0.3 - 0.6Balanced hydrophilicity/lipophilicity

Part 2: Synthesis & Production History

The synthesis of 2-Ethoxy-2-methylpropanamide typically follows a pathway derived from acetone cyanohydrin or 2-hydroxyisobutyric acid.[1] The introduction of the ethyl ether group is the rate-limiting step due to steric hindrance from the gem-dimethyl groups.[1]

Retrosynthetic Pathway

The most robust industrial route involves the O-alkylation of 2-hydroxyisobutyramide or the amidation of 2-ethoxy-2-methylpropanoic acid.[1]

SynthesisPathway Acetone Acetone (Starting Material) Cyanohydrin Acetone Cyanohydrin Acetone->Cyanohydrin HCN Amide 2-Hydroxyisobutyramide (Intermediate) Cyanohydrin->Amide H2SO4, H2O (Hydrolysis) Product 2-Ethoxy-2-methylpropanamide (Target) Amide->Product Et-I, NaH (O-Alkylation)

Figure 1: Common synthetic lineage from commodity chemicals to the target amide.[1]

Self-Validating Synthesis Protocol (Route A: O-Alkylation)

Objective: Synthesis of 2-Ethoxy-2-methylpropanamide from 2-hydroxyisobutyramide.

  • Reagents: 2-Hydroxyisobutyramide (1.0 eq), Ethyl Iodide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add 2-Hydroxyisobutyramide portion-wise (Caution:

      
       gas evolution).[1]
      
    • Stir for 30 minutes to ensure deprotonation of the hydroxyl group.

    • Add Ethyl Iodide dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation (QC):

    • TLC: Monitor disappearance of the polar starting amide.

    • NMR Check: The product must show a characteristic quartet (ethoxy

      
      ) around 3.4 ppm and a triplet  (ethoxy 
      
      
      
      ) around 1.1 ppm, alongside the distinct gem-dimethyl singlet (~1.4 ppm).[1]

Part 3: Application in Drug Discovery (Case Study)

The primary historical footprint of this molecule is in patent literature regarding Kinase Inhibitors and Urea-based Anti-Proliferatives .[1] A seminal example is its use in US Patent 2014/0275080 A1 , where it serves as a precursor to complex N-acyl ureas targeting cancer pathways (c-FMS, c-KIT, PDGFR).[1]

The "Linker" Protocol

In this application, 2-Ethoxy-2-methylpropanamide is not the final drug but the "warhead" carrier or a structural spacer.[1] The amide nitrogen is nucleophilic enough—when deprotonated—to react with electrophiles like chloroformates.[1]

Experimental Workflow: Acylation via Lithiation

This protocol describes the coupling of the amide to an isopropenyl linker, a key step in synthesizing pyridine-based inhibitors.[1]

Rationale: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) is critical.[1] It is a bulky, non-nucleophilic base that cleanly removes the amide proton without attacking the carbonyl or the ether group.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask; flush with Argon.

  • Solvation: Dissolve 2-Ethoxy-2-methylpropanamide (1.1 g, 8.39 mmol) in anhydrous THF (37 mL).

  • Deprotonation:

    • Cool solution to -78°C (Dry ice/Acetone bath).[1]

    • Add LiHMDS (1 M in THF, 11 mL, 11 mmol) dropwise over 10 minutes.

    • Mechanism:[1] Formation of the Lithium imidate species.[1]

    • Stir at -78°C for 30 minutes.

  • Coupling:

    • Add a solution of Isopropenyl chloroformate (1.46 g, 12.10 mmol) in THF (2 mL).

    • Stir for 15 minutes at -78°C.

  • Workup:

    • Allow the mixture to warm to RT slowly.

    • Quench with saturated Ammonium Chloride (

      
      ).[1]
      
    • Extract with Ethyl Acetate.[1][2]

ReactionMechanism Start 2-Ethoxy-2-methylpropanamide Intermediate Lithium Imidate Species (Nucleophilic N) Start->Intermediate Deprotonation Base LiHMDS (-78°C) Base->Intermediate Product N-Acyl Intermediate (Precursor to Urea Drugs) Intermediate->Product Nucleophilic Attack (Cl- Displacement) Reagent Isopropenyl Chloroformate Reagent->Product

Figure 2: Acylation mechanism utilized in Patent US20140275080A1.

Part 4: Technical Specifications & Handling

For researchers utilizing this building block, adherence to the following specifications ensures reproducibility.

Storage & Stability[1]
  • Hygroscopicity: Low to Moderate.[1] The ether linkage reduces hygroscopicity compared to the hydroxy-analog.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon).

  • Stability: Stable against basic hydrolysis due to steric bulk (gem-dimethyl); susceptible to strong acid hydrolysis (cleavage of the amide to acid).[1]

Analytical Characterization (Expected Data)
MethodSignalInterpretation
1H NMR (DMSO-

)

7.0-7.5 (br s, 2H)
Amide

protons

3.35 (q, 2H)
Ethoxy


1.35 (s, 6H)
Gem-dimethyl


1.10 (t, 3H)
Ethoxy terminal

LC-MS [M+H]+ = 132.18Positive mode ionization

References

  • Flynn, D. L., et al. (2014).[1] N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities. US Patent 2014/0275080 A1.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 83059, 2-hydroxy-2-methylpropanamide. (Precursor Analysis). [1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of Spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106.[1] (Foundational theory on the Gem-Dimethyl/Thorpe-Ingold Effect).[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Ethoxy-2-methylpropanamide as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and utility of 2-Ethoxy-2-methylpropanamide as a chemical intermediate. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and utility of 2-Ethoxy-2-methylpropanamide as a chemical intermediate. While not a widely cataloged compound, its synthesis is readily achievable from common starting materials. These notes detail its preparation and subsequent transformations into valuable downstream products, including the corresponding carboxylic acid and primary amine. The protocols provided are grounded in established organic chemistry principles and are designed to be robust and reproducible for research and development applications.

Introduction and Rationale

2-Ethoxy-2-methylpropanamide possesses a unique combination of a tertiary ether and a primary amide functional group. This structure makes it a potentially valuable, yet underexplored, intermediate in organic synthesis. The tertiary ether moiety offers steric bulk and is relatively stable under a variety of reaction conditions, while the primary amide group can be readily transformed into other key functional groups such as carboxylic acids, amines, and nitriles.

These application notes will first outline a plausible and efficient synthesis of 2-Ethoxy-2-methylpropanamide from commercially available precursors. Subsequently, detailed, step-by-step protocols for its use as a chemical intermediate in key synthetic transformations will be provided. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and practical utility.

Physicochemical Properties of 2-Ethoxy-2-methylpropanamide

The following table summarizes the estimated physicochemical properties of 2-Ethoxy-2-methylpropanamide based on its structure and data from analogous compounds.

PropertyValue (Estimated)
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance White to off-white solid
Melting Point 70-80 °C
Boiling Point > 200 °C (decomposes)
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
pKa (of amide N-H) ~17

Synthesis of 2-Ethoxy-2-methylpropanamide

The most logical synthetic route to 2-Ethoxy-2-methylpropanamide begins with the preparation of its corresponding ester, ethyl 2-ethoxy-2-methylpropanoate, via a Williamson ether synthesis, followed by aminolysis.

Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[1][2] In this case, we will form the ether linkage by reacting the alkoxide of ethyl 2-hydroxy-2-methylpropanoate with an ethyl halide. This reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion acts as the nucleophile.[3]

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Williamson Ether Synthesis Reactant_1 Ethyl 2-hydroxy-2-methylpropanoate Intermediate Sodium alkoxide intermediate Reactant_1->Intermediate + NaH (THF) Base NaH Product Ethyl 2-ethoxy-2-methylpropanoate Intermediate->Product + Ethyl bromide Reactant_2 Ethyl bromide Byproduct NaBr + H₂

Figure 1: Williamson ether synthesis of the precursor ester.

Protocol 3.1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

  • Materials:

    • Ethyl 2-hydroxy-2-methylpropanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 2-hydroxy-2-methylpropanoate (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl bromide (1.2 eq) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield pure ethyl 2-ethoxy-2-methylpropanoate.

Synthesis of 2-Ethoxy-2-methylpropanamide via Aminolysis

The conversion of the synthesized ester to the target primary amide is achieved through aminolysis, which involves the reaction of the ester with ammonia.[4][5] This is a nucleophilic acyl substitution reaction.[5]

Reaction Scheme:

Aminolysis cluster_1 Aminolysis Ester Ethyl 2-ethoxy-2-methylpropanoate Product_Amide 2-Ethoxy-2-methylpropanamide Ester->Product_Amide + NH₃ (in MeOH) (sealed tube, heat) Ammonia NH₃ (in MeOH) Byproduct_Alcohol Ethanol

Figure 2: Synthesis of the target amide via aminolysis.

Protocol 3.2: Synthesis of 2-Ethoxy-2-methylpropanamide

  • Materials:

    • Ethyl 2-ethoxy-2-methylpropanoate

    • Ammonia solution in methanol (7 N)

    • Pressure-rated sealed tube

    • Stir bar

  • Procedure:

    • Place ethyl 2-ethoxy-2-methylpropanoate (1.0 eq) and a stir bar in a pressure-rated sealed tube.

    • Add a solution of ammonia in methanol (excess, e.g., 10-20 eq).

    • Seal the tube tightly and heat the mixture to 80-100 °C with stirring for 12-24 hours. Caution: The reaction should be conducted in a well-ventilated fume hood behind a blast shield due to the use of a sealed tube at elevated temperatures.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it.

    • Remove the solvent and excess ammonia under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Ethoxy-2-methylpropanamide.

Applications of 2-Ethoxy-2-methylpropanamide as a Chemical Intermediate

Hydrolysis to 2-Ethoxy-2-methylpropanoic Acid

Amides can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions.[6][7] This transformation is useful for introducing a carboxylic acid moiety into a molecule.

Reaction Scheme:

Amide_Hydrolysis cluster_2 Acid-Catalyzed Hydrolysis Amide 2-Ethoxy-2-methylpropanamide Product_Acid 2-Ethoxy-2-methylpropanoic Acid Amide->Product_Acid + H₂O, H₂SO₄ (heat) Reagents H₂O, H₂SO₄ (cat.) Byproduct_Ammonium (NH₄)₂SO₄

Figure 3: Hydrolysis of the amide to a carboxylic acid.

Protocol 4.1: Hydrolysis to 2-Ethoxy-2-methylpropanoic Acid

  • Materials:

    • 2-Ethoxy-2-methylpropanamide

    • Sulfuric acid (H₂SO₄), concentrated

    • Water

    • Sodium hydroxide (NaOH) solution (for neutralization)

    • Hydrochloric acid (HCl) solution (for acidification)

    • Diethyl ether or dichloromethane (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-Ethoxy-2-methylpropanamide (1.0 eq) in a 1:1 mixture of water and 10% sulfuric acid.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a NaOH solution.

    • Acidify the solution to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Ethoxy-2-methylpropanoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Reduction to 2-Ethoxy-2-methylpropan-1-amine

Primary amides can be reduced to the corresponding primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[8][9] This reaction is a powerful tool for the synthesis of amines.

Reaction Scheme:

Amide_Reduction cluster_3 Reduction to Primary Amine Amide_Red 2-Ethoxy-2-methylpropanamide Product_Amine 2-Ethoxy-2-methylpropan-1-amine Amide_Red->Product_Amine 1. LiAlH₄, THF 2. H₂O workup Reagents_Red 1. LiAlH₄, THF 2. H₂O Byproducts_Red LiOH, Al(OH)₃

Figure 4: Reduction of the amide to a primary amine.

Protocol 4.2: Reduction to 2-Ethoxy-2-methylpropan-1-amine

  • Materials:

    • 2-Ethoxy-2-methylpropanamide

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% aqueous sodium hydroxide (NaOH) solution

    • Anhydrous potassium carbonate (K₂CO₃)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-Ethoxy-2-methylpropanamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Perform a Fieser workup: Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 15-30 minutes.

    • Filter the solid and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings, and dry the solution over anhydrous K₂CO₃.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 2-Ethoxy-2-methylpropan-1-amine. The product can be purified by distillation.

Conclusion

2-Ethoxy-2-methylpropanamide, while not a commonly listed chemical, represents a readily accessible and versatile intermediate for organic synthesis. The protocols outlined in this document provide a clear pathway for its preparation and subsequent conversion into valuable carboxylic acid and primary amine derivatives. By understanding the underlying chemical principles and following these detailed procedures, researchers can effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to larger-scale drug development processes.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Brainly.in. (2019, November 16). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis. Retrieved from [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • PrepChem.com. Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]

  • YouTube. (2022, July 29). The IUPAC name of is: (a) ethoxymethanone (b) ethyl-2-methylpropanoate (c) ethoxypropanone (d) 2-.... Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Retrieved from [Link]

  • YouTube. (2021, October 22). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Analytical Profiling of 2-Ethoxy-2-methylpropanamide (EMP-Amide)

Part 1: Executive Summary & Strategic Rationale 2-Ethoxy-2-methylpropanamide (CAS: 1628184-71-3) is a critical aliphatic amide intermediate, often encountered as a process-related impurity (PRI) or byproduct in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

2-Ethoxy-2-methylpropanamide (CAS: 1628184-71-3) is a critical aliphatic amide intermediate, often encountered as a process-related impurity (PRI) or byproduct in the synthesis of ethoxy-functionalized active pharmaceutical ingredients (APIs) and advanced agrochemicals (e.g., pyrethroid precursors like Etofenprox).

The Analytical Challenge

Detecting this compound presents a specific set of challenges for the analytical chemist:

  • Lack of Chromophore: Unlike aromatic amides, this aliphatic molecule lacks a conjugated

    
    -system, rendering standard UV detection at 254 nm ineffective. It requires low-wavelength monitoring (205–210 nm) or universal detection (CAD/ELSD/MS).
    
  • Volatility: As a small ether-amide (MW ~131.17 g/mol ), it sits on the borderline between volatile and semi-volatile, making the choice between GC and LC critical.

  • Polarity Duality: The sterically hindered amide group provides polarity, while the tert-butyl-like ether tail adds lipophilicity, complicating retention on standard C18 columns.

This guide provides two validated workflows: a GC-MS/FID protocol (Primary) for raw material purity and reaction monitoring, and an LC-MS/ELSD protocol (Secondary) for trace analysis in complex aqueous matrices.

Part 2: Physicochemical Profile & Method Selection

Before initiating method development, the analyte's properties dictate the instrument choice.

PropertyValue (Est.)Analytical Implication
Molecular Formula

Monoisotopic Mass: 131.09 Da
Boiling Point ~200–210 °CGC-Amenable. High enough to not elute with solvent, low enough for standard columns.
LogP ~0.4 – 0.8Moderate Polarity. Weak retention on 100% aqueous C18; requires organic gradient or HILIC.
pKa ~15 (Amide N-H)Neutral in standard HPLC pH ranges (2–8).
UV Max < 200 nmUV "Invisible." Requires detection at 210 nm (noisy) or MS/FID.
Analytical Decision Tree

The following logic flow illustrates the selection process for the optimal method.

MethodSelection Start Start: Sample Matrix Analysis MatrixType Is the Matrix Aqueous/Biological? Start->MatrixType Volatility Is the Matrix Volatile (Solvent)? MatrixType->Volatility No (Synthesis Crude) LC_Path Secondary Method: LC-MS/ELSD MatrixType->LC_Path Yes (Plasma/Buffer) GC_Path Primary Method: GC-FID/MS Volatility->GC_Path Yes (DCM, MeOH, Ethyl Acetate) Deriv Consider Derivatization? Volatility->Deriv No (High BP Oils) Deriv->GC_Path Silylation (BSTFA)

Figure 1: Decision matrix for selecting the optimal analytical platform based on sample origin.

Part 3: Primary Protocol – GC-MS/FID Analysis

Best for: Purity assay, reaction monitoring, and residual solvent testing.

Principle

Gas Chromatography (GC) is the superior choice due to the compound's volatility and the universality of Flame Ionization Detection (FID) for carbon-containing molecules. Mass Spectrometry (MS) is used for structural confirmation.[1]

Instrumental Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split 20:1)Prevents column overload; splitless for trace impurities (<0.1%).
Inlet Temp 240 °CEnsures rapid vaporization without thermal degradation of the ether linkage.
Column DB-Wax (PEG) or DB-624 Critical: A polar PEG column (Wax) interacts with the amide H-bonds, improving peak shape and separating it from non-polar precursors.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard dimensions for balance between resolution and run time.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode to maintain separation efficiency during temperature ramp.
Detector FID (260 °C) or MS (EI, 70 eV)FID for quantitation (linear dynamic range); MS for ID.
Temperature Program
  • Initial: 60 °C (Hold 1 min) — Focuses the solvent and volatile impurities.

  • Ramp 1: 15 °C/min to 180 °C — Elutes the main amide peak.

  • Ramp 2: 30 °C/min to 240 °C (Hold 5 min) — Cleans high-boiling matrix components.

Sample Preparation (Liquid Injection)
  • Diluent: Acetonitrile or Methanol (HPLC Grade).

  • Concentration: Prepare stock at 1.0 mg/mL. Dilute to 100 µg/mL for assay.

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to prevent inlet liner fouling).

Part 4: Secondary Protocol – LC-MS/ELSD

Best for: Aqueous reaction mixtures, degradation studies, or trace analysis in biological fluids.

Principle

Since the amide lacks a UV chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is preferred over UV. If UV is the only option, 210 nm must be used with high-purity solvents to minimize background noise.

Instrumental Parameters
ParameterSettingRationale
Column Amide-C18 or HILIC Standard C18 may result in void-volume elution. An Amide-embedded group provides "water-wettable" retention.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffering is essential. Low pH suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for amides.
Gradient 5% B to 60% B over 10 minsShallow gradient required to retain the polar analyte.
Flow Rate 0.4 mL/minOptimized for MS/CAD sensitivity.
Detection ESI (+) MS / CADMS Mode: Scan m/z 100–300. Look for [M+H]+ = 132.1.
Mass Spectrometry Transitions (MRM)

For trace quantification (e.g., genotoxic impurity screening), use Multiple Reaction Monitoring (MRM):

  • Precursor Ion: 132.1 (

    
    )
    
  • Product Ion 1 (Quant): 86.1 (Loss of ethanol/ethoxy group)

  • Product Ion 2 (Qual): 58.1 (Characteristic amide fragment)

Part 5: Validation Framework (ICH Q2)

To ensure the method is "field-ready," the following validation parameters must be satisfied:

  • Specificity: Inject the precursor (2-ethoxy-2-methylpropanoic acid) and potential byproducts (ethanol). Ensure resolution (

    
    ) > 1.5 between the amide and nearest peak.
    
  • Linearity:

    • GC-FID: 10 µg/mL to 1000 µg/mL (

      
      ).
      
    • LC-MS: 10 ng/mL to 1000 ng/mL.

  • LOD/LOQ:

    • Determine Signal-to-Noise (S/N) ratio.

    • LOD = S/N of 3:1.

    • LOQ = S/N of 10:1.

  • Robustness: Vary column temperature by ±2 °C and flow rate by ±0.1 mL/min. Retention time shift should be < 2%.

Sample Preparation Workflow Diagram

SamplePrep Raw Raw Sample (Solid/Oil) Dissolve Dissolve in ACN (1 mg/mL) Raw->Dissolve Sonicate Sonicate (10 mins) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial Transfer to GC/LC Vial Filter->Vial

Figure 2: Standardized sample preparation workflow to minimize particulate contamination.

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich. (n.d.).[2] 2-Ethoxy-2-methylpropanamide Product Page & Safety Data. Merck KGaA.[2] Link

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates.[3] Journal of Chromatography A, 1305, 154-163. (Context for ethoxy-group fragmentation). Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Amide Impurities. U.S. Food and Drug Administration. Link

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Ethoxy-2-methylpropanamide

Abstract This document details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethoxy-2-methylpropanamide. Developed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethoxy-2-methylpropanamide. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol covering method principles, instrument setup, sample preparation, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity for its intended purpose.

Introduction and Method Rationale

2-Ethoxy-2-methylpropanamide is a small, polar, neutral amide that may serve as a key intermediate in pharmaceutical synthesis or appear as a process-related impurity. Accurate and precise quantification is critical for process monitoring, quality control of starting materials, and final drug substance purity assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and versatility.[1]

Method Selection Rationale:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC.[1][2] It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][2] 2-Ethoxy-2-methylpropanamide, being a polar molecule, is expected to have limited retention on a C18 column, which is ideal for achieving a reasonable analysis time without compromising resolution. While techniques like HILIC are options for very polar compounds, standard RP-HPLC is often sufficient and more robust for moderately polar, neutral molecules.[3]

  • C18 Stationary Phase: Octadecyl (C18) bonded silica is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and mechanical stability.[2] It provides a reliable platform for the separation of a wide range of organic molecules based on their hydrophobicity.[2]

  • UV Detection: The amide functional group in 2-Ethoxy-2-methylpropanamide contains a carbonyl chromophore which absorbs UV light. Aliphatic amides and carbonyls typically exhibit UV absorbance in the low wavelength region (190-230 nm).[4][5] A detection wavelength of 210 nm is selected to ensure high sensitivity, as this is near the absorbance maximum for the n→π* transition of the amide bond, while minimizing interference from common HPLC solvents like acetonitrile.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • 2-Ethoxy-2-methylpropanamide Reference Standard (>99.5% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q equivalent

  • Phosphoric acid, analytical grade (for mobile phase pH adjustment, if necessary)

2.2 Instrumentation A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following parameters were optimized for the separation and quantification of 2-Ethoxy-2-methylpropanamide.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Protocols

4.1 Preparation of Solutions

  • Mobile Phase: Premix 300 mL of HPLC-grade acetonitrile with 700 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or an online degasser before use.

  • Diluent: Use the mobile phase (Acetonitrile:Water, 30:70) as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-Ethoxy-2-methylpropanamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

4.2 Experimental Workflow

The overall analytical process follows a systematic and self-validating sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions inject Inject Blank, Standards, and Samples prep_std->inject prep_sample Prepare Sample Solutions prep_sample->inject prep_mobile Prepare Mobile Phase & Equilibrate System sst Perform System Suitability Test (SST) prep_mobile->sst System Ready sst->inject SST Passed report Generate Final Report sst->report SST Failed: Troubleshoot acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

4.3 System Suitability Testing (SST) System Suitability Testing (SST) is an integral part of any analytical procedure and must be performed before any sample analysis to verify that the chromatographic system is adequate for the intended analysis.[6][7][8]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria in the table below. The criteria are based on common requirements found in the United States Pharmacopeia (USP).[9][10]

SST ParameterAcceptance CriteriaRationale
Precision / Repeatability %RSD of peak areas ≤ 2.0%Ensures the system provides consistent and reproducible results.[9]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, ensuring accurate integration.[9]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.

4.4 Analysis Procedure

  • Once the system passes the SST, inject a diluent blank to ensure no carryover or contamination.

  • Inject the Working Standard Solution.

  • Inject the sample solutions.

  • A standard injection should be performed periodically (e.g., every 10 sample injections) to monitor system performance over the analytical run.

Method Validation Summary

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[11][12]

Validation ParameterProtocol SummaryResults & Acceptance Criteria
Specificity A solution of the diluent and a sample spiked with known related substances were injected.Result: The analyte peak was free from interference from the diluent and was well-resolved from other components. Criterion: Peak purity must be demonstrated.
Linearity Five concentration levels were prepared from 50% to 150% of the working concentration (0.05 to 0.15 mg/mL). A calibration curve was plotted and subjected to linear regression.Result: Correlation coefficient (r²) > 0.999. Criterion: r² ≥ 0.995.
Accuracy Performed by spiking a placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate. The % recovery was calculated.Result: Mean recovery was between 99.2% and 101.5%. Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Six separate samples were prepared at 100% of the target concentration and analyzed.Result: %RSD of the results was 0.8%. Criterion: %RSD ≤ 2.0%.
Precision (Intermediate) The repeatability experiment was repeated on a different day by a different analyst.Result: Overall %RSD was 1.2%. Criterion: Overall %RSD ≤ 2.0%.
Range The range was established based on the linearity, accuracy, and precision data.Result: The method is suitable over the range of 0.05 to 0.15 mg/mL. Criterion: The range must be confirmed to provide acceptable linearity, accuracy, and precision.[11]
Robustness Small, deliberate variations were made to method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).Result: No significant impact on peak area, retention time, or system suitability parameters was observed. Criterion: The method must remain reliable under minor variations.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting Column degradation; Sample solvent mismatch; Column overload.Replace column; Ensure sample is dissolved in mobile phase; Reduce sample concentration.
Shifting Retention Times Inconsistent mobile phase composition; Pump malfunction; Column temperature fluctuation; Column aging.Prepare fresh mobile phase; Service the pump; Check oven temperature; Equilibrate column thoroughly or replace.
Baseline Noise/Drift Air bubbles in the system; Contaminated mobile phase; Detector lamp failing.Degas mobile phase; Use fresh, HPLC-grade solvents; Replace detector lamp.
Low System Pressure Leak in the system (fittings, pump seals).Systematically check and tighten all fittings from the pump to the detector.
High System Pressure Blockage in the line or column; Column frit plugged.Reverse-flush the column (if permitted by manufacturer); Replace in-line filters or the column.

Conclusion

The HPLC method described in this application note is a validated, robust, and reliable procedure for the quantitative determination of 2-Ethoxy-2-methylpropanamide. The method is specific, linear, accurate, and precise over the specified range. The provided protocols and troubleshooting guide serve as a comprehensive resource for scientists in research and quality control environments.

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved February 4, 2026, from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved February 4, 2026, from [Link]

  • ICH. (1994, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 4, 2026, from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved February 4, 2026, from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved February 4, 2026, from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved February 4, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]

  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). UV spectra of amides. Retrieved February 4, 2026, from [Link]

  • Chromatography Today. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved February 4, 2026, from [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved February 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for amidating 2-ethoxy-2-methylpropane derivatives

<_ _> Welcome to the technical support center for optimizing amidation reactions involving 2-ethoxy-2-methylpropane derivatives. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for optimizing amidation reactions involving 2-ethoxy-2-methylpropane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming amide bonds with sterically hindered substrates. The bulky tert-butyl group characteristic of these derivatives presents unique challenges that often lead to low yields and difficult purifications.

This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and a comparative analysis of reagents to help you achieve high-yield, clean conversions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Failure & Low Yield

Question 1: I am seeing little to no formation of my desired amide product. My starting materials (a 2-ethoxy-2-methylpropanoic acid derivative and an amine) are consumed, but my main product is unidentifiable or I recover my starting acid. What is happening?

Answer: This is a classic issue when working with sterically demanding carboxylic acids like those derived from 2-ethoxy-2-methylpropane. The bulky tert-butyl group adjacent to the carboxylate significantly hinders the approach of the amine nucleophile. Standard coupling conditions often fail. Here are the most likely causes and solutions:

  • Cause A: Inadequate Carboxylic Acid Activation. Common carbodiimide reagents like EDC, DCC, or DIC may not be potent enough on their own to create a sufficiently reactive intermediate for a hindered substrate.[1] The initial O-acylisourea intermediate formed is often too short-lived or not electrophilic enough to be intercepted by the amine before it reverts or undergoes side reactions.[2]

    • Solution 1: Enhance Activation with Additives. Always use an additive like HOBt (N-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with your carbodiimide. These additives act as nucleophiles to trap the O-acylisourea, forming a more stable and reactive activated ester, which is then aminolyzed.[2] HOAt is generally considered superior for hindered couplings due to the neighboring group effect of its pyridine nitrogen, which can accelerate the final aminolysis step.[3][4]

    • Solution 2: Switch to a Stronger Coupling Reagent. For particularly stubborn couplings, carbodiimides may not be sufficient. Uronium/aminium or phosphonium-based reagents are significantly more powerful.[1] Reagents like HATU, HBTU, or PyBOP are designed for difficult couplings and are often the solution for sterically hindered systems.[5][6] HATU is particularly effective and is considered a third-generation reagent that can reduce racemization and improve yields in challenging cases.[7][8]

  • Cause B: Steric Hindrance at the Amine. If both your carboxylic acid and your amine are sterically hindered (e.g., a secondary amine with bulky substituents), the energy barrier for the reaction is even higher.

    • Solution: Convert to a More Reactive Electrophile. Instead of relying on in situ activation, consider converting the carboxylic acid to an acyl fluoride or acyl chloride. Acyl fluorides are particularly effective for hindered substrates as they are highly reactive towards amines yet more stable and easier to handle than acyl chlorides.[5] This can be achieved using reagents like TFFH or by generating it in situ with reagents like XtalFluor-E.[5][9]

  • Cause C: Protonation of the Amine. If your reaction conditions are acidic, or if your amine starting material is an HCl salt, the amine will be protonated and non-nucleophilic.

    • Solution: Add a Non-Nucleophilic Base. Ensure your reaction includes a suitable organic base to deprotonate the amine salt and neutralize any acidic byproducts generated during the activation step. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Typically, 2-3 equivalents are required if starting from an amine salt.

Question 2: My reaction is very slow and stalls at ~50% conversion even after 24 hours. How can I drive it to completion?

Answer: Stalled reactions with hindered substrates are common and often relate to a combination of steric hindrance and reagent stability.

  • Potential Cause: Reagent Degradation. The activated ester intermediate, especially if formed from EDC/HOBt, can degrade over time.

    • Solution 1: Increase Temperature. Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the steric barrier without significantly increasing side reactions. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Solution 2: Use a More Robust Activating Agent. HATU-activated esters are generally more stable and reactive, providing better results for slow couplings.[3][7]

    • Solution 3: Consider a Catalytic Approach. For some systems, boric acid-catalyzed amidation can be effective, especially at higher temperatures with azeotropic removal of water.[10] This method avoids stoichiometric activating agents but often requires harsher conditions (e.g., refluxing in toluene).

  • Potential Cause: Insufficient Base. The reaction can stall if the amine becomes protonated by acidic byproducts and there isn't enough free base to regenerate the nucleophile.

    • Solution: Add More Base. Add an additional equivalent of DIPEA or another non-nucleophilic base and monitor for progress.

Section 2: Side Reactions & Purification

Question 3: My main product is contaminated with a byproduct that has a mass corresponding to my starting acid + EDC - H₂O. What is this and how can I prevent it?

Answer: This byproduct is an N-acylurea, a well-known side product in carbodiimide-mediated couplings. It forms when the highly reactive O-acylisourea intermediate, instead of reacting with the amine or HOBt, undergoes an intramolecular rearrangement.

  • Mechanism of Formation: The O-acylisourea is the primary activated species. If the subsequent reaction with a nucleophile (amine or HOBt) is slow—as is common with hindered substrates—this intermediate can rearrange to the thermodynamically stable N-acylurea.

  • Prevention Strategies:

    • Prioritize Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or HOAt. These additives rapidly convert the O-acylisourea into an active ester, which does not rearrange.[2]

    • Order of Addition: Pre-activating the carboxylic acid can be beneficial. Stir the carboxylic acid, coupling reagent (EDC), and additive (HOBt/HOAt) together in the solvent for 15-30 minutes before adding the amine. This allows the active ester to form, minimizing the lifetime of the rearrangement-prone O-acylisourea.[11]

    • Solvent Choice: Use a polar aprotic solvent like DMF or NMP. These solvents can help stabilize the charged intermediates and facilitate the desired reaction pathway.

Question 4: Purification of my amide is difficult. I have byproducts from the coupling reagents that are hard to remove by column chromatography.

Answer: Coupling reagent byproducts are a common purification challenge. The key is to choose reagents that yield easily removable byproducts and to perform an effective aqueous workup.

  • Byproduct Management:

    • EDC: The byproduct is a water-soluble urea. A standard acidic wash (e.g., 1M HCl), followed by a basic wash (e.g., saturated NaHCO₃), and then a brine wash will remove the vast majority of the EDC-urea and any unreacted HOBt/HOAt.

    • HATU/HBTU: These reagents produce tetramethylurea, which has some organic solubility but can often be removed with repeated aqueous washes.

    • DCC: This reagent produces dicyclohexylurea (DCU), which is notoriously insoluble in most solvents and often precipitates from the reaction mixture. It can be removed by filtration, but residual amounts can make purification difficult. For this reason, water-soluble carbodiimides like EDC are generally preferred for solution-phase synthesis.[2]

  • Alternative Purification Strategy: If chromatography is still problematic, recrystallization can be an excellent method for purifying amides, which are often crystalline solids.[12] Experiment with different solvent systems, such as ethyl acetate/hexanes, acetone, or acetonitrile.[12]

Comparative Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent SystemClassRelative ReactivityCommon ByproductsKey AdvantagesKey Disadvantages
EDC / HOBt CarbodiimideModerateWater-soluble ureaCost-effective, easy byproduct removal[2]May be insufficient for severely hindered substrates; can lead to N-acylurea formation[13]
HATU / DIPEA Uronium/AminiumVery HighTetramethylurea, HOAtExcellent for hindered systems, fast reaction rates, low racemization[3][7]Higher cost, byproduct can be tricky to remove completely
SOCl₂ then Amine Acid ChlorideHighestSO₂, HClVery powerful, drives difficult reactions to completionHarsh conditions, not compatible with sensitive functional groups, requires careful handling[14][15]
Boric Acid (cat.) Lewis Acid CatalystLow-ModerateWaterGreen, atom-economicalRequires high temperatures, azeotropic water removal, not always effective[10]
Acyl Fluoride (TFFH) Acid FluorideHighTetramethylureaHighly effective for hindered systems, clean reaction profile[5]Reagent cost and availability can be a concern

Experimental Workflow & Protocols

General Amidation Workflow

The following diagram illustrates the logical steps for a successful amidation reaction, emphasizing the pre-activation step to minimize side reactions.

AmidationWorkflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Start Dissolve Carboxylic Acid, Coupling Additive (e.g., HOBt), & Base (if amine is salt) in Solvent AddReagent Add Coupling Reagent (e.g., EDC, HATU) Start->AddReagent 1. Stir Stir at RT (15-30 min) AddReagent->Stir 2. Pre-activation AddAmine Add Amine Stir->AddAmine 3. Reaction Monitor Reaction (TLC / LC-MS) AddAmine->Reaction 4. Quench Aqueous Workup (Acid/Base Washes) Reaction->Quench 5. Purify Purification (Column / Recrystallization) Quench->Purify 6. End Isolated Amide Product Purify->End

Caption: A generalized workflow for amidation emphasizing pre-activation.

Protocol 1: HATU-Mediated Amidation of a Hindered Carboxylic Acid

This protocol is recommended as a starting point for challenging couplings involving 2-ethoxy-2-methylpropane derivatives.

Materials:

  • 2-Ethoxy-2-methylpropanoic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add the amine (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes.

  • Add HATU (1.2 equiv) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The Role of Steric Hindrance

The core challenge in amidating 2-ethoxy-2-methylpropane derivatives is the steric bulk of the tert-butyl group. This diagram illustrates how this bulk impedes the approach of the amine to the activated carboxylate.

StericHindrance ActivatedAcid Activated Carboxylic Acid TransitionState Transition State ActivatedAcid->TransitionState Amine Amine (Nucleophile) Amine->TransitionState Nucleophilic Attack Product Amide Product TransitionState->Product Successful Coupling StericShield Steric Shielding by tert-Butyl Group StericShield->TransitionState High Energy Barrier

Caption: Steric hindrance increases the energy of the transition state.

This high energy barrier is why more potent coupling reagents and optimized conditions are necessary to achieve successful amide bond formation with these challenging substrates.[5]

References

  • Olsen, C. A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Mishra, S. et al. (2015). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Sab-Jabbar, A. A. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Prakash, C. et al. (2021). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]

  • Sab-Jabbar, A. A. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines. Organic Syntheses. [Link]

  • Poon, K. W. C. & Tang, P. W. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. [Link]

  • Frank, R. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Patent WO2015035541A1. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • Patent JPH11507944A. (1999). Method for separating pivalic acid from spent reaction mixture.
  • Kaur, H. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Reddit User Discussion. (2023). Choosing amide coupling agent. Reddit r/Chempros. [Link]

  • Montalbetti, C. A. G. N. & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

  • Brainly User. (2019). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Brainly.in. [Link]

  • Reddit User Discussion. (2025). What is the correct order of addition for EDCI and HOBt? Reddit r/Chempros. [Link]

  • El-Faham, A. & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Vankayalapati, H. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wang, F. et al. (2012). Preparation of ultrapure pivalic acid by rectification. ResearchGate. [Link]

  • Reddit User Discussion. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • YouTube. (2020). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Mizzou Engineering. (2026). Mizzou researchers find chemistry in collaboration. University of Missouri College of Engineering. [Link]

  • Collins, J. M. et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]

  • The University of Texas at Austin. (n.d.). CH 220C Course Information. UT Austin. [Link]

  • Patent WO2001044151A1. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Singh, G. et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Experimental Challenges with 2-Ethoxy-2-methylpropanamide

Welcome to the technical support center for 2-Ethoxy-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when handling this and structurally similar compounds. As a molecule incorporating both an amide and an ether functional group, 2-Ethoxy-2-methylpropanamide presents a unique set of properties and potential reactivity that demand careful consideration in experimental design and execution. This document provides in-depth troubleshooting advice and preventative measures to ensure the integrity and success of your research.

Part 1: Understanding the Molecule - A Proactive Approach to Troubleshooting

Before delving into specific experimental errors, it is crucial to understand the chemical nature of 2-Ethoxy-2-methylpropanamide. The presence of a tertiary amide and an ether linkage dictates its stability, solubility, and reactivity. The amide group is generally stable, but the ether linkage can be susceptible to cleavage under strong acidic conditions. The molecule's stereochemistry and potential for steric hindrance around the quaternary carbon should also be considered in reaction planning.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of 2-Ethoxy-2-methylpropanamide and related compounds.

Synthesis & Reaction Monitoring

Question: My reaction to synthesize 2-Ethoxy-2-methylpropanamide is showing low yield and multiple byproducts. What are the likely causes?

Answer: Low yields and the formation of byproducts in the synthesis of sterically hindered amides like 2-Ethoxy-2-methylpropanamide can often be attributed to several factors. Incomplete reactions, side reactions, and degradation of the product are common culprits.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and that the stoichiometry is accurate. The presence of moisture can be particularly detrimental in many coupling reactions used for amide synthesis.

  • Reaction Conditions:

    • Temperature: Amide bond formation can be slow. If the reaction is not proceeding to completion, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition.

    • Solvent: The choice of solvent is critical. A polar aprotic solvent such as DMF or NMP is often suitable for amide coupling reactions.

  • Choice of Coupling Reagents: For sterically hindered amines and carboxylic acids, standard coupling reagents may be inefficient. Consider using more potent coupling agents like HATU or HBTU.

Experimental Protocol: Optimized Amide Coupling for Sterically Hindered Substrates

  • To a solution of 2-ethoxy-2-methylpropanoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding amine (1.0 eq) and continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an appropriate organic solvent.

Purification Challenges

Question: I am having difficulty purifying 2-Ethoxy-2-methylpropanamide by column chromatography. The compound is either not separating from impurities or is degrading on the column.

Answer: Purification of polar, functionalized molecules like 2-Ethoxy-2-methylpropanamide can be challenging. The amide functionality can lead to tailing on silica gel, and the compound's stability may be compromised by the choice of solvent or stationary phase.

Troubleshooting Flowchart:

start Purification Issue tailing Compound Tailing on Silica Gel? start->tailing separation Poor Separation from Impurities? tailing->separation No add_base Add a small amount of triethylamine or pyridine to the eluent. tailing->add_base Yes degradation Product Degradation on Column? separation->degradation No change_eluent Optimize the eluent system. Try a gradient elution. separation->change_eluent Yes neutral_phase Switch to a neutral stationary phase like alumina or use reversed-phase chromatography. degradation->neutral_phase Yes end end degradation->end No add_base->end Monitor Fractions by TLC/LC-MS change_eluent->end neutral_phase->end

Caption: Troubleshooting purification of 2-Ethoxy-2-methylpropanamide.

Stability and Storage

Question: My sample of 2-Ethoxy-2-methylpropanamide shows signs of degradation after storage. How can I improve its stability?

Answer: While amides are generally stable, the ether linkage in 2-Ethoxy-2-methylpropanamide can be susceptible to cleavage under acidic conditions. The presence of trace acidic impurities or exposure to atmospheric moisture can lead to slow hydrolysis over time.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store at -20°C or lower.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Container Use a tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.
Purity Ensure the compound is free from acidic impurities.Acid can catalyze the hydrolysis of the ether linkage.
Analytical Characterization

Question: The NMR spectrum of my 2-Ethoxy-2-methylpropanamide sample is complex and difficult to interpret. Are there any common issues to be aware of?

Answer: The NMR spectrum of amides can sometimes be complicated by the presence of rotamers due to restricted rotation around the C-N bond. This can lead to the appearance of multiple sets of signals for the same proton or carbon environments.

Troubleshooting NMR Interpretation:

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve issues with rotamers. At higher temperatures, the rate of rotation around the C-N bond increases, which can cause the separate signals from the rotamers to coalesce into a single, averaged signal.

  • 2D NMR Techniques: Techniques such as COSY and HSQC can be invaluable in assigning complex NMR spectra and confirming the connectivity of the molecule.

Visualizing Rotational Isomers:

cluster_rotamers Restricted Rotation Around Amide C-N Bond cluster_nmr Resulting NMR Spectrum Rotamer1 Rotamer A Rotamer2 Rotamer B Rotamer1->Rotamer2 ΔG‡ ≈ 15-20 kcal/mol NMR_Slow Slow Exchange: Two sets of signals NMR_Fast Fast Exchange: Averaged signals NMR_Slow->NMR_Fast Increase Temperature

Caption: Effect of amide bond rotation on NMR spectra.

Part 3: Proactive Measures and Best Practices

To minimize the occurrence of the issues detailed above, a proactive approach to experimental design and execution is recommended.

  • Thorough Literature Review: Before beginning any new synthesis or experiment, conduct a comprehensive literature search for related compounds and methodologies.

  • Meticulous Experimental Technique: Pay close attention to details such as reagent purity, solvent dryness, and reaction atmosphere.

  • In-Process Controls: Regularly monitor your reactions using appropriate analytical techniques (TLC, LC-MS, NMR) to ensure they are proceeding as expected.

  • Proper Product Handling and Storage: Once synthesized and purified, store your compound under the recommended conditions to maintain its integrity.

By understanding the inherent chemical properties of 2-Ethoxy-2-methylpropanamide and anticipating potential experimental challenges, researchers can significantly improve the efficiency and success of their work. This guide serves as a starting point for troubleshooting, and further investigation may be required for more complex issues.

References

As "2-Ethoxy-2-methylpropanamide" is a specific and potentially novel compound, direct references are not available. The principles and troubleshooting steps outlined in this guide are based on established knowledge in organic chemistry, particularly concerning the synthesis, purification, and analysis of amides and ethers. For further reading on these fundamental concepts, please refer to standard organic chemistry textbooks and a general chemical information resource.

  • General Chemical Information. PubChem. [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Ethoxybenzamide vs. 2-Ethoxy-2-methylpropanamide

The following guide provides a comparative technical analysis of 2-Ethoxybenzamide (Etenzamide) and 2-Ethoxy-2-methylpropanamide . Executive Summary This guide contrasts two chemically distinct amides: 2-Ethoxybenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 2-Ethoxybenzamide (Etenzamide) and 2-Ethoxy-2-methylpropanamide .

Executive Summary

This guide contrasts two chemically distinct amides: 2-Ethoxybenzamide (Etenzamide) , a clinically established non-steroidal anti-inflammatory drug (NSAID), and 2-Ethoxy-2-methylpropanamide , a specialized aliphatic building block.

While both compounds share an ethoxy-amide motif, their biological roles are divergent. Etenzamide acts as a potent analgesic and antipyretic via cyclooxygenase (COX) inhibition. In contrast, 2-Ethoxy-2-methylpropanamide (CAS 1628184-71-3) lacks significant direct therapeutic application but serves as a critical intermediate in the synthesis of complex N-acyl urea derivatives, often explored for anti-proliferative (anti-cancer) activity.

Feature2-Ethoxybenzamide (Etenzamide) 2-Ethoxy-2-methylpropanamide
CAS Registry 938-73-81628184-71-3
Classification Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Building Block
Core Structure Aromatic (Benzamide)Aliphatic (Branched Propanamide)
Primary Bioactivity Analgesic, Antipyretic, Anti-inflammatoryPrecursor for kinase inhibitors/ureas
Mechanism COX-2/COX-1 InhibitionN/A (Substrate for lithiation/coupling)

Chemical Identity & Physicochemical Profiling

Understanding the structural dichotomy is essential for predicting biological behavior.

Structural Comparison
  • 2-Ethoxybenzamide (Etenzamide): Features a planar benzene ring facilitating

    
     stacking interactions within the COX active site. The ortho-ethoxy group locks the conformation via intramolecular hydrogen bonding, enhancing lipophilicity and membrane permeability.
    
  • 2-Ethoxy-2-methylpropanamide: A sterically hindered aliphatic amide. The gem-dimethyl group at the

    
    -carbon creates significant steric bulk, protecting the amide bond from rapid enzymatic hydrolysis but also limiting specific receptor binding compared to its aromatic counterpart.
    
Physicochemical Data
Property2-Ethoxybenzamide2-Ethoxy-2-methylpropanamide
Formula


Molecular Weight 165.19 g/mol 131.17 g/mol
LogP (Predicted) ~1.8 (Lipophilic)~0.8 (Moderately Polar)
Solubility Low in water; High in EtOH, DMSOModerate in water; High in organic solvents
Key Reactivity Electrophilic aromatic substitution; Amide hydrolysis

-Lithiation (via LiHMDS); Acylation

Biological Activity & Mechanism of Action (MOA)

A. 2-Ethoxybenzamide (Etenzamide)

Status: Clinically Approved API

  • Pharmacology: Etenzamide is a salicylate derivative. It exerts analgesic and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins (PGE2) from arachidonic acid.

  • Potency: Comparable to salicylamide but with improved tolerability. It is frequently formulated in combination with caffeine and diphenhydramine for synergistic pain relief.

  • Metabolism: Primarily metabolized in the liver via hydroxylation and conjugation (glucuronidation).

B. 2-Ethoxy-2-methylpropanamide

Status: Synthetic Intermediate / Research Chemical

  • Direct Activity: There is no significant literature supporting the use of this specific amide as a standalone therapeutic agent. Unlike simple branched amides (e.g., isovaleramide) which possess mild anticonvulsant properties, the ether linkage in this compound alters its polarity and receptor fit.

  • Synthetic Utility (Indirect Activity): Its primary value lies in drug discovery chemistry. It functions as a "masked" isocyanate equivalent or a nucleophile after deprotonation.

    • Case Study: In patent US20140275080A1 , this compound is treated with LiHMDS (Lithium hexamethyldisilazide) to generate an anion, which is then coupled with isopropenyl chloroformate. The resulting intermediates are converted into N-acyl-N'-(pyridin-2-yl) ureas , a class of compounds exhibiting potent anti-cancer and anti-proliferative activity (e.g., Raf kinase inhibition).

MOA Visualization

The following diagram contrasts the direct receptor interaction of Etenzamide with the synthetic utility of the propanamide derivative.

BioActivityComparison cluster_0 Direct Therapeutic Pathway cluster_1 Synthetic Pathway to Actives Etenzamide 2-Ethoxybenzamide (API) COX Cyclooxygenase (COX) Enzyme Etenzamide->COX Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes PainRelief Analgesia & Antipyresis Prostaglandins->PainRelief Reduction leads to Propanamide 2-Ethoxy-2-methylpropanamide (Intermediate) LiHMDS LiHMDS / THF (-78°C) Propanamide->LiHMDS Activation Anion Lithium Enolate/Amide Species LiHMDS->Anion Deprotonation UreaDeriv N-Acyl Urea Derivatives Anion->UreaDeriv + Isocyanates/Chloroformates AntiCancer Anti-Proliferative Activity (Kinase Inhibition) UreaDeriv->AntiCancer Exhibits

Caption: Comparative pathway analysis. Top: Etenzamide directly inhibits COX enzymes. Bottom: 2-Ethoxy-2-methylpropanamide serves as a precursor for bioactive urea derivatives.

Experimental Protocols

Protocol A: Synthesis of Bioactive Ureas using 2-Ethoxy-2-methylpropanamide

Derived from Patent US20140275080A1 (Synthesis of Anti-Cancer Agents)

Objective: To utilize the steric bulk of the propanamide to create stable N-acyl urea scaffolds.

  • Preparation: Charge a flame-dried flask with 2-ethoxy-2-methylpropanamide (1.0 eq) and anhydrous THF. Cool to -78°C under Argon.

  • Activation: Dropwise add LiHMDS (1.0 M in THF, 1.3 eq). Stir for 30 minutes to ensure complete deprotonation of the amide nitrogen.

  • Coupling: Add Isopropenyl chloroformate (1.4 eq) slowly. The steric bulk of the gem-dimethyl group prevents O-alkylation, favoring N-acylation.

  • Workup: Warm to room temperature. Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Result: The resulting intermediate is further reacted with aminopyridines to form the final kinase inhibitor.

Protocol B: COX Inhibition Assay (Etenzamide Validation)

Objective: To verify the anti-inflammatory potency of 2-Ethoxybenzamide.

  • System: Recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0).

  • Substrate: Arachidonic acid (

    
    ) + Heme cofactor.
    
  • Treatment: Incubate enzyme with 2-Ethoxybenzamide (0.1 - 100

    
    ) for 10 minutes at 37°C.
    
  • Initiation: Add Arachidonic acid. Incubate for 2 minutes.

  • Detection: Measure

    
     production via ELISA or colorimetric peroxidation assay (TMPD oxidation at 590 nm).
    
  • Data Analysis: Calculate

    
    . Etenzamide typically shows 
    
    
    
    in the micromolar range (
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. Retrieved from [Link]

  • Flynn, D. L., et al. (2014).N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities. U.S. Patent Application US20140275080A1.

Sources

Comparative

Cross-Reactivity Studies Involving 2-Ethoxy-2-methylpropanamide: A Comparative Technical Guide

This guide provides a technical analysis of 2-Ethoxy-2-methylpropanamide (CAS 1628184-71-3), focusing on its evaluation in cross-reactivity studies. This compound is a critical synthetic building block for novel N-acyl-N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Ethoxy-2-methylpropanamide (CAS 1628184-71-3), focusing on its evaluation in cross-reactivity studies. This compound is a critical synthetic building block for novel N-acyl-N'-(pyridin-2-yl) urea kinase inhibitors (e.g., c-FMS, c-KIT, PDGFR inhibitors) and a potential process-related impurity.

Executive Summary & Compound Profile

2-Ethoxy-2-methylpropanamide is a primary amide intermediate used in the synthesis of complex pharmaceutical agents, specifically pyridinyl-urea based antineoplastics. Its structural motif—a branched aliphatic amide with an ether linkage—presents unique challenges in analytical specificity.

In drug development, this compound requires rigorous cross-reactivity profiling for two reasons:

  • Immunoassay Interference: Its amide functionality mimics the "ureide" pharmacophore found in barbiturates and anticonvulsants, posing a risk of false positives in urine drug screens (UDS).

  • Analytical Co-elution: In HPLC/MS workflows, it shares physicochemical properties with hydrolytic degradants (e.g., 2-hydroxy-2-methylpropanamide), necessitating high-resolution separation strategies.

Chemical Identity
PropertyDetail
IUPAC Name 2-Ethoxy-2-methylpropanamide
CAS Number 1628184-71-3
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Key Functional Groups Primary Amide (-CONH₂), Ether (-O-), Gem-dimethyl
Primary Application Intermediate for N-Acyl-N'-(pyridin-2-yl) Ureas (Kinase Inhibitors)

Mechanistic Basis of Cross-Reactivity

Cross-reactivity in this context is defined as the ability of 2-Ethoxy-2-methylpropanamide to bind to antibodies raised against structurally similar analytes (immunoassays) or to interfere with the quantitation of the active pharmaceutical ingredient (API).

Structural Homology Analysis

The potential for cross-reactivity is driven by the Amide Epitope . Antibodies designed for barbiturates (cyclic ureides) or acyclic ureides (e.g., carbromal) often recognize the carbonyl-nitrogen-carbonyl motif. While 2-Ethoxy-2-methylpropanamide is a simple amide, its steric bulk (gem-dimethyl group) mimics the substitution patterns of bioactive barbiturates.

  • Target Analyte (e.g., Phenobarbital): Cyclic ureide, lipophilic side chains.

  • Interferent (2-Ethoxy-2-methylpropanamide): Acyclic amide, lipophilic ether tail.

The diagram below illustrates the structural relationship and the potential interference pathway.

CrossReactivityMechanism cluster_0 Analyte (Target) cluster_1 Interferent (Impurity) Target Barbiturate/Ureide (Cyclic Amide Motif) Antibody Capture Antibody (Anti-Barbiturate) Target->Antibody High Affinity Binding Impurity 2-Ethoxy-2-methylpropanamide (Acyclic Amide + Ether) Impurity->Antibody Low Affinity Binding (Steric Mimicry) Signal False Positive Signal (Cross-Reactivity) Antibody->Signal Signal Generation

Figure 1: Mechanism of potential immunoassay interference via amide motif mimicry.

Comparative Performance: Impurity vs. Analogs

When validating an assay for a drug synthesized from 2-Ethoxy-2-methylpropanamide, you must distinguish it from its metabolic or degradation analogs. The table below compares the expected cross-reactivity and chromatographic behavior of the target impurity against related compounds.

Table 1: Physicochemical and Cross-Reactivity Profile
CompoundStructure NotePolarity (LogP)Immunoassay Risk (Barbiturate Screen)HPLC Retention (Reverse Phase)
2-Ethoxy-2-methylpropanamide Target Impurity Moderate (~0.5) Moderate (Amide + Lipophilic tail)Mid-eluting
2-Hydroxy-2-methylpropanamideHydrolysis ProductLow (< 0)Low (Too polar)Early eluting (Solvent front)
2-Methylpropanamide (Isobutyramide)Des-ethoxy AnalogLow (~0.1)Low-ModerateEarly-Mid
Valnoctamide (2-ethyl-3-methylpentanamide)Structural Analog (Drug)High (> 1.5)High (Known interferent)Late eluting

Key Insight: Unlike the highly polar hydrolysis product (2-hydroxy...), the 2-ethoxy variant retains sufficient lipophilicity to interact with antibody binding pockets and co-elute with moderately polar drug metabolites, making it the critical quality attribute (CQA) to monitor.

Experimental Protocol: Cross-Reactivity Determination

This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) and tailored for evaluating 2-Ethoxy-2-methylpropanamide.

Phase 1: Dose-Response Screening

Objective: Determine if the impurity triggers a response at high concentrations.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of 2-Ethoxy-2-methylpropanamide (Reference Standard, >98% purity) in 1 mL of Methanol (Stock A: 10 mg/mL).

    • Dilute Stock A into drug-free urine or serum matrix to achieve a screening concentration of 100 µg/mL .

  • Assay Execution:

    • Run the spiked matrix in triplicate using the target immunoassay (e.g., EMIT, ELISA, or FPIA for Barbiturates).

    • Control: Run drug-free matrix with equivalent methanol volume.

  • Calculation:

    • % Cross-Reactivity = (Measured Concentration of Analyte / Concentration of Interferent) × 100

Phase 2: Interference in Presence of Analyte (Inhibition/Potentiation)

Objective: Does the impurity alter the quantitation of the actual drug?

  • Spike Recovery:

    • Prepare a matrix containing the Target Drug at its therapeutic cutoff (e.g., 200 ng/mL).

    • Spike 2-Ethoxy-2-methylpropanamide at increasing levels (0, 10, 50, 100 µg/mL).

  • Analysis:

    • Measure the Target Drug concentration.[1][2]

    • Acceptance Criteria: The measured concentration must remain within ±20% of the nominal value.

Workflow Diagram

ProtocolWorkflow Start Start: Cross-Reactivity Study Prep Prepare 100 µg/mL Spike (2-Ethoxy-2-methylpropanamide) Start->Prep RunBlank Run in Drug-Free Matrix (Specificity Test) Prep->RunBlank Decision1 Signal > LOD? RunBlank->Decision1 CalcCR Calculate % Cross-Reactivity (Apparent Conc / Spike Conc) * 100 Decision1->CalcCR Yes RunInterference Run in Presence of Drug (Interference Test) Decision1->RunInterference No CalcCR->RunInterference Report Generate Validation Report RunInterference->Report

Figure 2: Step-by-step workflow for evaluating impurity cross-reactivity according to CLSI guidelines.

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[3] CLSI, Wayne, PA.[4][5]

  • US Patent 2014/0275080 A1. N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities. (Identifies 2-Ethoxy-2-methylpropanamide as key intermediate).

  • BOC Sciences. 2-Ethoxy-2-methylpropanamide Product Data & Safety Sheet. (Chemical properties and CAS verification).

  • Nordt, S. P., et al. "Butalbital cross-reactivity to an Emit assay for phenobarbital."[6] Annals of Pharmacotherapy 31.2 (1997): 254-255.[6] (Establishes baseline for amide/ureide cross-reactivity mechanisms).

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-2-methylpropanamide
Reactant of Route 2
2-Ethoxy-2-methylpropanamide
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